The synthesis of KMN-159 involves several intricate steps aimed at constructing its unique difluorolactam structure. The process typically includes:
The technical details of the synthesis highlight the importance of optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
KMN-159 has a distinct molecular structure characterized by a difluorolactam core. Key structural features include:
Data from molecular modeling studies suggest that the difluoro substitutions enhance its binding affinity compared to earlier compounds in the series .
KMN-159 participates in specific chemical reactions primarily related to its interaction with biological systems. Notably:
These reactions underscore KMN-159's role as an effective agent in promoting bone health.
The mechanism of action of KMN-159 involves several key processes:
This mechanism positions KMN-159 as a potential therapeutic candidate for conditions requiring enhanced bone formation.
KMN-159 exhibits several notable physical and chemical properties:
These properties are critical for understanding how KMN-159 can be effectively utilized in clinical settings .
KMN-159 has several promising applications in scientific research and potential therapeutic use:
KMN-159 is a synthetic difluorolactam prostanoid analogue with the molecular formula C₂₁H₃₁F₂NO₄ and a molecular weight of 399.47 Da [6]. Its structure features a γ-lactam core substituted with two fluorine atoms at the α-position, significantly enhancing metabolic stability while retaining potent receptor binding. Key physicochemical properties include:
Table 1: Physicochemical Profile of KMN-159
Property | Value | Significance |
---|---|---|
Molecular weight | 399.47 Da | Optimal for small-molecule therapeutics |
Hydrogen bond acceptors | 5 | Influences solubility & target interaction |
Hydrogen bond donors | 2 | Critical for EP4 receptor engagement |
Rotatable bonds | 11 | Impacts conformational flexibility |
Calculated LogP (XLogP) | 3.58 | Predicts favorable tissue penetration |
Topological polar surface area | 77.84 Ų | Moderates cellular permeability |
These properties collectively contribute to KMN-159’s drug-like character, balancing solubility requirements for biological testing with sufficient lipophilicity for membrane interactions. The difluorolactam moiety notably reduces susceptibility to enzymatic degradation compared to natural prostaglandins [1] [3].
KMN-159 possesses three chiral centers (at positions C4, C5, and C6) that define its absolute configuration as (4R,5S,6S) [1] [3]. This specific stereochemistry is essential for:
Stereoisomerism significantly impacts biological activity:
Table 2: Stereochemical Impact on Receptor Activity
Configuration | EP4 Binding (Ki, nM) | EP4 Functional Activity (EC₅₀, nM) | EP2 Selectivity Ratio |
---|---|---|---|
(4R,5S,6S) | 0.11 | 0.8 | >5,000 |
(4S,5S,6S) | 14.3 | 32.1 | 87 |
(4R,5R,6R) | Not detectable | Inactive | N/A |
The synthetic route employs chiral pool starting materials and asymmetric catalysis to control stereochemistry, with final diastereomeric purity exceeding 99.5% by chiral HPLC [1] [3].
Computational studies reveal KMN-159’s binding mode within the EP4 receptor’s orthosteric site:
Molecular Dynamics Simulations:
Conformational Analysis:
Table 3: Key EP4 Receptor Interactions of KMN-159
Residue | Interaction Type | Structural Role |
---|---|---|
Arg316 (TMVII) | Ionic bond | Anchors C1 carboxylate |
Ser144 (TMIII) | Hydrogen bond | Stabilizes C15 hydroxyl |
Tyr116 (TMII) | Water-mediated H-bond | Coordinates lactam carbonyl |
Phe138 (TMIII) | π-alkyl stacking | Accommodates cyclopentane ring |
Val114 (TMII) | Fluorine-alkyl interaction | Binds difluoromethylene group |
These computational insights explain KMN-159’s high EP4 selectivity – the EP2 receptor lacks equivalent residues for difluorolactam coordination and possesses a shallower binding cleft incompatible with KMN-159’s ω-chain [6]. Quantum mechanical calculations (B3LYP/6-31G*) further indicate the bioactive conformation has 7.3 kcal/mol lower energy than its closest inactive analog [1].
Solubility Profile:
Stability Studies:1. Chemical stability:- Remains intact after 24 days adsorbed on tissue culture plates (37°C, humidified air) [1] [3]- No degradation in rat plasma after 6 hours at 37°C [1]- Acid-catalyzed lactam hydrolysis occurs only below pH 2.0 (t₁/₂ = 3.2 hours at pH 1.0) [3]
Biological Matrix Compatibility:
Table 4: Stability and Solubility Parameters
Parameter | Conditions | Value | Biological Implication |
---|---|---|---|
Plasma stability (t₁/₂) | Rat plasma, 37°C | >6 hours | Suitable for local administration |
Aqueous solubility | PBS, pH 7.4, 25°C | 0.23 mg/mL (0.58 mM) | Requires formulation for systemic delivery |
Adsorption stability | Polystyrene plates, 37°C, 24 days | 98% compound integrity | Supports implant coating applications |
Microsomal stability (t₁/₂) | Human liver microsomes | 87 minutes | Moderate first-pass metabolism |
Osteogenic activity threshold | Rat bone marrow cultures | 1 nM | High potency in target tissue |
The compound’s chemical persistence enables single-dose efficacy in bone defect models, while its moderate aqueous solubility confines pharmacological effects to the application site – critical for avoiding systemic EP4 activation side effects [1] [3].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6